molecular formula C16H19FN4O4S B2873620 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021073-74-4

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2873620
CAS No.: 1021073-74-4
M. Wt: 382.41
InChI Key: UYOXCLREVOTMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenylsulfonyl group and a pyrimidine ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the 2-fluorophenylsulfonyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit ENTs makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-7-9-21(10-8-20)26(22,23)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOXCLREVOTMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.